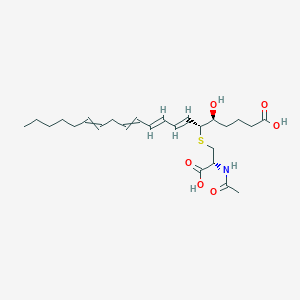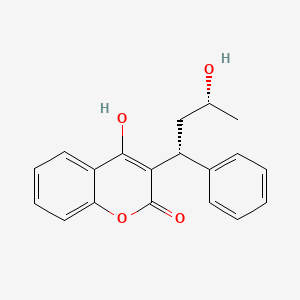
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, benzopyran derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Industry
Industrially, benzopyran derivatives may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- involves its interaction with various molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrant properties and use in perfumes.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Another class of benzopyran derivatives with potential therapeutic applications.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel- lies in its specific structural features, which may confer distinct biological activities and reactivity compared to other benzopyran derivatives.
Propiedades
Número CAS |
40281-89-8 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1 |
Clave InChI |
ZUJMMGHIYSAEOU-IUODEOHRSA-N |
SMILES isomérico |
C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
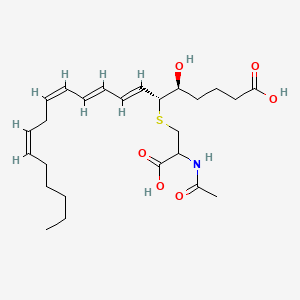
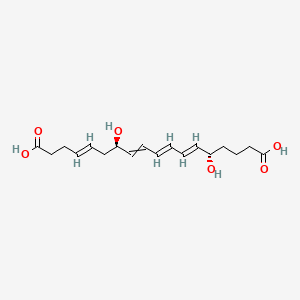
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)

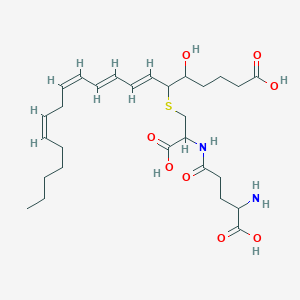
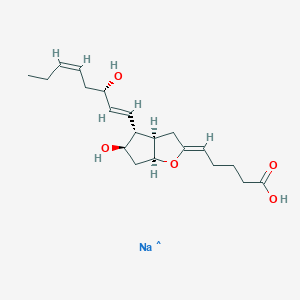
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
